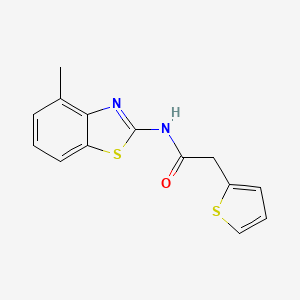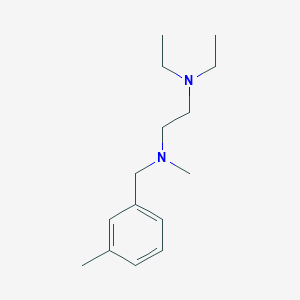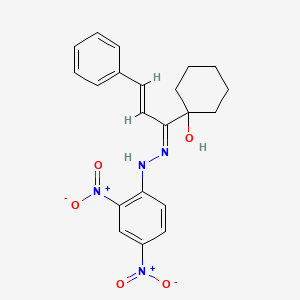![molecular formula C16H22N2O2S B5799240 N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as PDTC, is a novel compound that has been the subject of extensive research in recent years. PDTC is a thiol-containing compound that has been shown to possess antioxidant and anti-inflammatory properties. In
作用機序
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide exerts its antioxidant and anti-inflammatory effects by inhibiting the activity of transcription factors, such as NF-κB and AP-1. These transcription factors are involved in the regulation of genes that are responsible for the production of pro-inflammatory cytokines and reactive oxygen species. By inhibiting the activity of these transcription factors, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to possess anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, it is important to note that N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can exhibit some variability in its effects, depending on the experimental conditions. Additionally, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be unstable in certain conditions, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One area of interest is the development of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, and to identify any potential limitations or side effects associated with its use.
In conclusion, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a novel compound that has shown great promise for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, and to identify any potential limitations or side effects associated with its use.
合成法
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be synthesized by reacting 2-phenylethylamine with 1,4-dichlorobutane in the presence of sodium hydride to obtain the intermediate product, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. This intermediate product is then reacted with carbon disulfide to obtain N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.
科学的研究の応用
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and diabetes.
特性
IUPAC Name |
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c21-15(17-9-6-14-4-2-1-3-5-14)18-10-7-16(8-11-18)19-12-13-20-16/h1-5H,6-13H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRSYGIPSLMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)

![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)



![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)